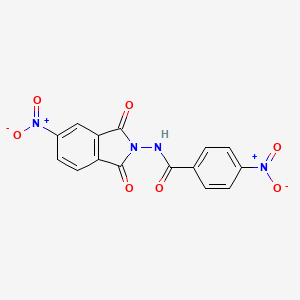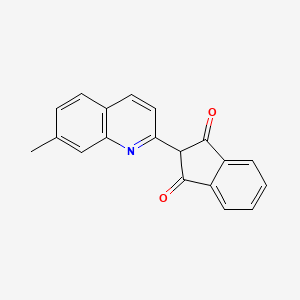![molecular formula C19H23N3O3S B4930855 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating various physiological processes such as blood pressure, heart rate, and cognitive function. DSP-4 has been studied extensively in animal models and has provided insights into the role of noradrenergic neurons in various diseases and conditions.
作用機序
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide acts as a selective neurotoxin that targets noradrenergic neurons in the brain. It is taken up by noradrenergic neurons and causes the release of noradrenaline from the neurons. This leads to the formation of reactive oxygen species, which can cause oxidative damage to the neurons and ultimately lead to their death. The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been extensively studied, and it is considered a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions.
Biochemical and Physiological Effects:
The depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been shown to lead to changes in behavior, cognition, and physiological functions. Animal studies have shown that 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to deficits in learning and memory, changes in locomotor activity, and alterations in blood pressure and heart rate. These effects are thought to be related to the role of noradrenergic neurons in regulating these processes.
実験室実験の利点と制限
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has several advantages as a tool for studying the role of noradrenergic neurons in various diseases and conditions. It is a selective neurotoxin that targets noradrenergic neurons, allowing for the specific depletion of these neurons without affecting other neuronal populations. This makes it a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions. However, there are also limitations to the use of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. It can be difficult to administer and requires specialized equipment and expertise. Additionally, there may be species-specific differences in the response to 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide, which can limit its applicability in certain animal models.
将来の方向性
There are several future directions for research on 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. One area of interest is the role of noradrenergic neurons in the development and progression of Alzheimer's disease. Studies have shown that the depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to deficits in learning and memory, which are hallmark symptoms of Alzheimer's disease. Further research is needed to elucidate the mechanisms underlying this relationship and to explore the potential therapeutic implications of targeting noradrenergic neurons in Alzheimer's disease. Another area of interest is the role of noradrenergic neurons in the regulation of blood pressure and heart rate. Studies have shown that the depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to alterations in these physiological processes. Further research is needed to explore the potential therapeutic implications of targeting noradrenergic neurons in hypertension and other cardiovascular diseases.
In conclusion, 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide is a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions. Its selective neurotoxicity and ability to specifically target noradrenergic neurons make it a valuable tool for research. However, further research is needed to elucidate the mechanisms underlying its effects and to explore its potential therapeutic implications in various diseases and conditions.
合成法
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can be synthesized using several methods, including the reaction of 4-aminobenzamide with 1-(2,3-dimethylphenyl)piperazine in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with sulfamic acid to yield 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. Other methods of synthesis have also been reported, including the use of different piperazine derivatives and reaction conditions.
科学的研究の応用
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been used extensively in scientific research to study the role of noradrenergic neurons in various diseases and conditions. It has been used in animal models of Alzheimer's disease, Parkinson's disease, depression, anxiety, and hypertension, among others. 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been shown to selectively deplete noradrenergic neurons in the brain, leading to changes in behavior, cognition, and physiological functions.
特性
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-4-3-5-18(15(14)2)21-10-12-22(13-11-21)26(24,25)17-8-6-16(7-9-17)19(20)23/h3-9H,10-13H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXCJNBGYIEBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)



![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)

